
(2'-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine: is an organic compound with the molecular formula C14H11F4N and a molecular weight of 269.24 g/mol . This compound features a biphenyl structure substituted with fluoro and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2’-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Introduction of Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as fluorine gas or trifluoromethyl iodide.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can convert the fluoro and trifluoromethyl groups to their respective hydrogenated forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitro or carbonyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving fluoro and trifluoromethyl groups.
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of (2’-Fluoro-5-(trifluoromethyl)biphenyl-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluoro and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)benzyl bromide
Uniqueness:
- Structural Features: The presence of both fluoro and trifluoromethyl groups in the biphenyl structure imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability .
- Reactivity: The compound’s reactivity in various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C14H11F4N |
|---|---|
Molekulargewicht |
269.24 g/mol |
IUPAC-Name |
[2-(2-fluorophenyl)-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C14H11F4N/c15-13-4-2-1-3-11(13)12-7-10(14(16,17)18)6-5-9(12)8-19/h1-7H,8,19H2 |
InChI-Schlüssel |
NZTHGYDBWREEQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(F)(F)F)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



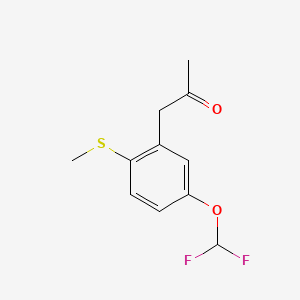
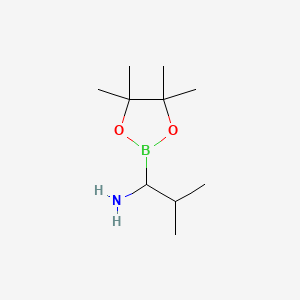
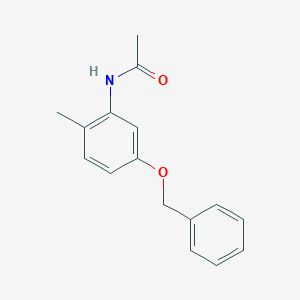

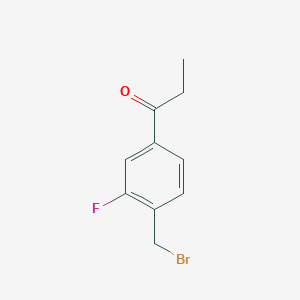
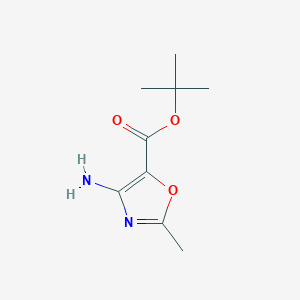
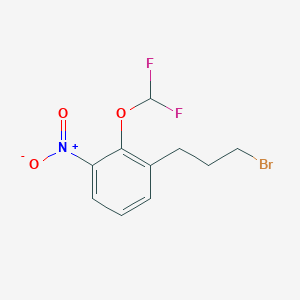

![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)

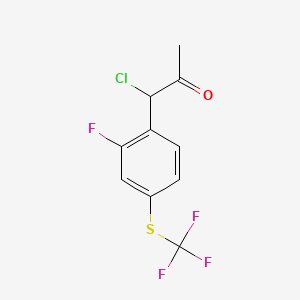
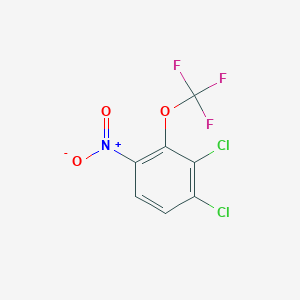
![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)
